2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex chemical compound. Structurally, it combines a pyrazolopyridazinyl core with an acetamide group, making it an interesting subject of study in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically begins with the construction of the pyrazolopyridazinyl core. This is achieved through the condensation of appropriate hydrazine derivatives with substituted pyridazines under controlled conditions. The subsequent steps involve functionalization of the core structure through substitution reactions to introduce the isopropyl and phenyl groups. Finally, the acetamide moiety is introduced via amide bond formation using suitable reagents like acyl chlorides or anhydrides.
Industrial Production Methods: : In industrial settings, the large-scale production of this compound leverages automated synthesizers and continuous flow reactors to ensure high yields and consistent quality. Optimizing reaction times, temperatures, and solvent choices are crucial for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation reactions, typically at the pyrazolopyridazinyl ring. Reduction reactions are less common but can occur under specific conditions to modify the core structure.
Substitution: : It readily undergoes substitution reactions, especially on the phenyl ring and the nitrogen atoms within the heterocyclic core.
Hydrolysis and Amide Formation: : The acetamide group can participate in hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Various halogenating agents and nucleophiles, often in the presence of catalysts.
Major Products
Oxidation: : Often results in oxidized derivatives with hydroxyl, ketone, or carboxyl functional groups.
Reduction: : Can yield reduced heterocyclic compounds with modified electronic properties.
Substitution: : Typically leads to a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Drug Discovery: : Its unique structure makes it a candidate for various biological activity screens, including anti-inflammatory and anti-cancer properties.
Catalysis: : It can act as a ligand in catalytic cycles, particularly in metal-catalyzed reactions.
Biology
Enzyme Inhibition: : Potential use in studying enzyme inhibition due to its ability to interact with various biological targets.
Medicine
Therapeutic Agent: : Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry
Material Science: : Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound's mechanism of action is multifaceted, involving:
Binding to Proteins and Enzymes: : It can bind to specific proteins, altering their function.
Interference with Cellular Pathways: : It may disrupt key cellular pathways, leading to therapeutic effects.
Modulation of Receptor Activity: : It can modulate receptor activity, influencing cell signaling and function.
Comparison with Similar Compounds
2-(4-Isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide stands out due to its unique combination of a pyrazolopyridazinyl core and an acetamide group, which is not commonly found in similar compounds. Similar compounds include:
1-Phenyl-3-(2-pyridyl)-2-pyrazoline: : Lacks the complex heterocyclic structure.
2-(1H-pyrazol-3-yl)pyridine: : Simpler structure with fewer functional groups.
N-(2-Tetrahydrofuranyl)acetamide: : Lacks the pyrazolopyridazinyl core.
Each of these similar compounds has distinct structural features and different reactivity profiles, highlighting the uniqueness of this compound in synthetic and medicinal chemistry.
Biological Activity
The compound 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel pyrazolo-pyridazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N4O2, with a molecular weight of 354.45 g/mol . The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological activities.
Anticancer Activity
Research indicates that derivatives of pyrazolo-pyridazines exhibit significant anticancer properties. For instance, structural analogs have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that compounds with similar motifs effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular signaling pathways. Specifically, it has been suggested that the compound interferes with the activity of protein kinases, which are crucial for cell proliferation and survival. This inhibition leads to downstream effects on apoptosis and cell cycle regulation .
Case Study 1: Anticancer Efficacy
In a recent study published in Molecular Cancer Therapeutics, researchers synthesized several pyrazolo-pyridazine derivatives, including the target compound. These derivatives were tested on human cancer cell lines. The results showed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also enhanced the efficacy of traditional antibiotics when used in combination therapy . This could provide a new avenue for treating infections caused by multidrug-resistant organisms.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14(2)19-17-12-23-26(15-7-4-3-5-8-15)20(17)21(28)25(24-19)13-18(27)22-11-16-9-6-10-29-16/h3-5,7-8,12,14,16H,6,9-11,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVVBXSLNUXLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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